Isopromethazine hydrochloride
Description
Contextualization within Phenothiazine (B1677639) Chemistry and Pharmacology
Isopromethazine (B104278) hydrochloride belongs to the phenothiazine class of compounds, which are characterized by a core heterocyclic structure of dibenzothiazine. Phenothiazines are a significant group in medicinal chemistry, with various derivatives exhibiting a broad range of pharmacological activities. researchgate.net The phenothiazine nucleus is electron-rich, making it susceptible to electrophilic substitution, which allows for the synthesis of a wide array of derivatives with distinct properties.
Pharmacologically, isopromethazine is recognized as a phenothiazine derivative possessing histamine (B1213489) H1-blocking, antimuscarinic, and sedative properties. nih.gov Its mechanism of action, like other classical antihistamines, involves selectively binding to histamine H1 receptors without activating them, thereby blocking the effects of endogenous histamine. nih.govlgcstandards.com This action is the basis for its use as an antiallergic and antipruritic agent. nih.gov The study of phenothiazine compounds like isopromethazine contributes to a deeper understanding of how structural modifications to the phenothiazine core influence biological activity. researchgate.net
Isomeric Relationship to Promethazine (B1679618) and its Academic Significance
A crucial aspect of isopromethazine's identity in academic research is its isomeric relationship with promethazine. Both isopromethazine and promethazine are structural isomers, sharing the same molecular formula but differing in the arrangement of their atoms. wikipedia.org Specifically, they are positional isomers, with the distinction lying in the attachment point of the N,N-dimethylamino group on the propyl side chain of the phenothiazine nucleus.
This subtle structural difference leads to variations in their pharmacological profiles, making their comparative analysis a subject of academic interest. Furthermore, isopromethazine is recognized as a significant impurity in promethazine hydrochloride preparations. clearsynth.com As a result, major pharmacopoeias, including the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP), mandate strict limits on its presence in promethazine products. sigmaaldrich.com This has led to the use of highly purified isopromethazine hydrochloride as a reference standard in quality control and analytical testing. sigmaaldrich.comlgcstandards.com The study of isopromethazine, therefore, is not only important for understanding structure-activity relationships but also for ensuring the purity and quality of promethazine-based pharmaceuticals.
| Feature | Isopromethazine | Promethazine |
|---|---|---|
| IUPAC Name | N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | (RS)-N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine |
| Molecular Formula | C17H20N2S | C17H20N2S |
| Molar Mass | 284.42 g/mol | 284.42 g/mol |
| CAS Number (Free Base) | 303-14-0 | 60-87-7 |
| Key Structural Difference | The dimethylamino group is on the first carbon of the propane (B168953) chain. | The dimethylamino group is on the second carbon of the propane chain. |
Historical Trajectory of Research on this compound
The scientific literature on this compound dates back to at least the mid-20th century. A notable early study was published in 1953, which focused on the pharmacological differentiation of promethazine hydrochloride from this compound. wikipedia.org This early research highlights the long-standing academic interest in understanding the distinct properties arising from the isomeric differences between these two compounds.
Further research into the chemical synthesis of this compound was documented in a 1983 publication in the Journal of Pharmaceutical Sciences. nih.govacs.org This indicates ongoing efforts to develop and refine methods for its preparation, likely driven by its importance as a reference standard and a tool for pharmacological research. Throughout the years, the primary focus of research has been on its synthesis, its role as a pharmacopoeial impurity, and its use in comparative studies with promethazine to elucidate structure-activity relationships within the phenothiazine class. scispace.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971030 | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5568-90-1 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopromethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Isopromethazine Hydrochloride
Elucidation of Novel Synthesis Pathways for Isopromethazine (B104278) Hydrochloride
The synthesis of Isopromethazine hydrochloride has evolved, with researchers continuously seeking more efficient, scalable, and purer methods. Key to its synthesis is the construction of the core phenothiazine (B1677639) ring system and the subsequent attachment of the characteristic side chain.
Acid-Mediated Cyclization Approaches to Phenothiazine Ring Systems
The phenothiazine nucleus forms the backbone of Isopromethazine. Traditional methods for its synthesis include the reaction of diphenylamine (B1679370) with sulfur, often catalyzed by iodine. researchgate.netresearchgate.net However, modern approaches focus on more controlled and higher-yielding reactions.
One significant advancement is the use of acid-mediated cyclization. For instance, intramolecular cyclization of biaryl methyl sulfoxides under strong acidic conditions, such as with triflic acid (TfOH), has been employed to form dibenzothiophene (B1670422) structures, which are related to the phenothiazine core. nih.gov Another approach involves the laccase-mediated synthesis of phenothiazines in an aqueous solution, presenting a greener alternative to traditional methods that often require high temperatures and organic solvents. nih.gov This enzymatic process can yield both 3-hydroxy- and 3-oxo-phenothiazines in a single reaction. nih.gov
Iron-catalyzed C-S/C-N cross-coupling reactions have also emerged as an environmentally benign and efficient method for phenothiazine synthesis. researchgate.net This tandem reaction addresses issues of poor regioselectivity and long reaction times often associated with palladium and copper catalysts. researchgate.net
Alkylation Strategies for Phenothiazine Derivatization
Once the phenothiazine ring is synthesized, the next crucial step is the introduction of the N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine side chain. This is typically achieved through N-alkylation of the phenothiazine nitrogen.
A common method involves reacting phenothiazine with an appropriate alkylating agent, such as 1-chloro-2-dimethylaminopropane, under basic conditions. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Sodium amide in anhydrous toluene (B28343) is a frequently used combination.
Alternative alkylation strategies have also been explored to improve efficiency and introduce diverse functionalities. For example, N-alkylation using propylene (B89431) carbonate offers a greener and safer alternative to traditional alkyl halides. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the alkylation of phenothiazines. mdpi.com
Optimization of Synthesis Methods for Research-Grade Purity
Achieving high purity is paramount for research-grade this compound. Optimization of reaction parameters and purification techniques are key to this endeavor.
Optimized Synthesis Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is crucial. For instance, in the alkylation step, maintaining a temperature range of 80–90°C and a slight molar excess of the alkylating agent can lead to higher yields and purity.
| Parameter | Optimal Condition | Effect on Yield and Purity |
| Reaction Temperature | 80–90°C | Accelerates the reaction while minimizing side products. |
| Reaction Time | 48–72 hours | Ensures complete reaction of starting materials. |
| Base | Sodium Amide | Effectively deprotonates the phenothiazine nitrogen for alkylation. |
| Solvent | Anhydrous Toluene | Provides a suitable non-polar medium for the reaction. |
Purification Techniques: Post-synthesis purification is essential to remove unreacted starting materials, byproducts, and isomers. Common techniques include:
Vacuum Distillation: To separate the crude product from less volatile impurities.
Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt, which often has better crystallization properties. google.com
Recrystallization: To further enhance the purity of the hydrochloride salt, often achieving greater than 99% purity.
High-Performance Liquid Chromatography (HPLC): Used to analyze purity and separate Isopromethazine from impurities like promethazine (B1679618) sulfoxide (B87167) and unreacted phenothiazine. researchgate.net
This compound as a Precursor in Phenothiazine Derivative Synthesis
The versatile structure of this compound makes it a valuable starting material for the synthesis of novel phenothiazine derivatives with potentially enhanced or new therapeutic properties.
Development of Novel Compounds with Potential Therapeutic Properties
Researchers have successfully synthesized a variety of new phenothiazine derivatives starting from precursors like Isopromethazine. nih.gov These modifications often target the phenothiazine ring or the side chain to modulate the compound's biological activity. For instance, modifications to the phenothiazine ring have led to derivatives with notable anticancer effects. brieflands.com
The synthesis of novel phenothiazine 10-carboxamides has been a focus of recent research, leading to the identification of compounds with significant cytotoxic effects against liver cancer cell lines. nih.gov These studies highlight the potential of using Isopromethazine and related compounds as scaffolds for developing new anticancer agents. nih.govbrieflands.com Furthermore, some novel tetracyclic azaphenothiazines, derived from chlorpromazine (B137089), have shown promising anticancer and antibacterial activities. mdpi.com
Investigation of Chemical Reaction Mechanisms Involving this compound
Understanding the chemical reactivity of this compound is crucial for predicting its stability, metabolic pathways, and for designing new synthetic routes. The reactivity is largely governed by the electron-rich phenothiazine ring system.
The phenothiazine core is susceptible to electrophilic substitution reactions, such as halogenation and nitration, which primarily occur at the 3- and 7-positions. The sulfur atom in the ring is also prone to oxidation, leading to the formation of sulfoxides and sulfones. mdpi.com This oxidation can be a key step in the synthesis of other derivatives, such as dioxopromethazine (B76312). researchgate.netresearchgate.net
Mechanistic studies, including the use of computational methods like Density Functional Theory (DFT), have provided insights into the electronic structure and reactivity of phenothiazines. mdpi.com These studies help in rationalizing the observed reactivity and in predicting the outcomes of chemical transformations. For example, the Smiles rearrangement is a known mechanistic pathway in the synthesis of certain phenothiazine derivatives, involving the migration of a phenyl group from the sulfur to the nitrogen atom. researchgate.net
Oxidation Pathways and Product Characterization
The phenothiazine core of Isopromethazine is susceptible to oxidation at the sulfur atom and the aromatic rings. Oxidation can lead to a variety of products, including S-oxides (sulfoxides) and S-dioxides (sulfones). Furthermore, C-oxidation can result in the formation of 7-hydroxyphenothiazines, phenothiazin-3-ones, and phenothiazin-7-ones.
The oxidation of promethazine, a structural isomer of isopromethazine, has been studied using hydrogen peroxide, leading to the formation of dioxopromethazine hydrochloride. researchgate.net A greener method utilizing oxygen as the oxidant and palladium acetate (B1210297) as a catalyst has also been developed, offering advantages such as reduced cost, increased safety, and higher yields. researchgate.net This method avoids the use of corrosive reagents like concentrated sulfuric acid and hydrogen peroxide. researchgate.net
The kinetics of promethazine oxidation have been shown to follow first-order kinetics in an acidic, oxygen-saturated medium. nih.gov The rate of degradation is influenced by pH, with an increase observed up to pH 5. nih.gov The presence of metal ions like copper(II) and iron(III) can also accelerate the degradation process. nih.gov The proposed mechanism involves the formation of a semiquinone free radical, leading to promethazine 5-oxide and other degradation products. nih.gov
Characterization of these oxidation products is typically achieved using a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) and reverse-phase ultra-performance liquid chromatography (RP-UPLC) are powerful tools for the separation and quantification of the various oxidation products. researchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of the resulting compounds.
Table 1: Common Oxidation Products of Phenothiazines and Characterization Techniques
| Oxidation Product | Potential Formation Site | Characterization Techniques |
| S-oxides (Sulfoxides) | Sulfur atom | HPLC, RP-UPLC, NMR, MS |
| S-dioxides (Sulfones) | Sulfur atom | HPLC, RP-UPLC, NMR, MS |
| 7-hydroxyphenothiazines | Carbon atom on the ring | HPLC, RP-UPLC, NMR, MS |
| Phenothiazin-3-ones | Carbon atom on the ring | HPLC, RP-UPLC, NMR, MS |
| Phenothiazin-7-ones | Carbon atom on the ring | HPLC, RP-UPLC, NMR, MS |
Substitution Reactions Involving the Phenothiazine Ring System
The electron-rich phenothiazine ring system readily undergoes electrophilic aromatic substitution. The nitrogen atom within the ring directs incoming electrophiles primarily to the 3- and 7-positions. rsc.org This reactivity allows for the introduction of a wide range of functional groups onto the phenothiazine backbone through reactions such as halogenation, nitration, and Friedel-Crafts acylation. rsc.org
For instance, the synthesis of 2-substituted phenothiazines can be achieved through the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and a Smiles rearrangement. nih.gov Another approach involves the thionation of appropriately substituted diphenylamines. dtic.milacs.org
The functionalization of the phenothiazine core at the N-10, S-5, and C-3,7 positions is a common strategy in the development of new phenothiazine-based materials. rsc.org These modifications can significantly alter the electronic and photophysical properties of the molecule. rsc.org
Table 2: Examples of Substitution Reactions on the Phenothiazine Ring
| Reaction Type | Reagents/Conditions | Position of Substitution |
| Halogenation | Halogenating agent (e.g., NCS, NBS) | Primarily 3- and 7-positions |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Primarily 3- and 7-positions |
| Friedel-Crafts Acylation | Acyl halide/Lewis acid | Primarily 3- and 7-positions |
| N-Arylation | Aryl halide, Palladium catalyst | N-10 position |
Reduction Reactions and Reagent Specificity Studies
Reduction reactions involving Isopromethazine and its derivatives typically target the oxidized forms of the phenothiazine ring or other reducible functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for these transformations. LiAlH₄ is capable of reducing a wide range of functional groups.
The oxidized products of phenothiazines, such as phenothiazones, can be reduced back to their corresponding phenolic derivatives using milder reducing agents like ascorbic acid. More potent reagents like LiAlH₄ can also be used for this purpose. Prolonged treatment with LiAlH₄ can lead to further reduction of the phenolic group.
Recent research has also focused on the development of strongly reducing helical phenothiazines that can act as recyclable organophotoredox catalysts. rsc.orgrsc.org These catalysts are activated by visible light and have shown efficacy in reactions such as the three-component oxytrifluoromethylation of alkenes. rsc.org
Table 3: Reducing Agents and Their Applications in Phenothiazine Chemistry
| Reducing Agent | Substrate | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Oxidized phenothiazines, other reducible functional groups | Reduced phenothiazine derivatives |
| Ascorbic Acid | Phenothiazones | Phenolic derivatives of phenothiazine |
| Fe⁰ in Acetic Acid | Bis-nitrophenothiazine | Bis-acetamidophenothiazine |
Mechanistic Pharmacology and Receptor Interaction Studies of Isopromethazine Hydrochloride
Detailed Analysis of Histamine (B1213489) H1 Receptor Antagonism
Isopromethazine (B104278) hydrochloride's primary mechanism of action is its antagonism of the histamine H1 receptor. nih.gov This action is characteristic of first-generation antihistamines and is the basis for its use in allergic conditions. nih.govcaymanchem.com By blocking the H1 receptor, isopromethazine prevents histamine from binding and initiating the downstream signaling cascades that lead to allergic symptoms. caymanchem.com
Quantitative Binding Affinity and Selectivity Studies
Quantitative binding affinity data for isopromethazine hydrochloride at the histamine H1 receptor are not extensively available in publicly accessible literature. However, significant insights can be drawn from the data available for its isomer, promethazine (B1679618), which is a potent H1 receptor antagonist.
Studies on promethazine have demonstrated a high affinity for the human histamine H1 receptor, with a reported Ki (inhibition constant) value of 0.98 nM. caymanchem.combiomol.com The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro, with a lower value indicating a higher binding affinity.
In terms of selectivity, promethazine shows a marked preference for the H1 receptor over other histamine receptor subtypes. For instance, its affinity for the human histamine H3 and H4 receptors is significantly lower, with reported Ki values greater than 100 µM and 77.6 µM, respectively. caymanchem.combiomol.com This selectivity profile is crucial for its targeted antihistaminic effects. Given the structural similarity, it is hypothesized that this compound exhibits a comparable high affinity and selectivity for the histamine H1 receptor.
Cellular and Molecular Mechanisms of H1 Receptor Inhibition
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is responsible for many of the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.
This compound, as a competitive antagonist, binds to the H1 receptor but does not activate it. By occupying the receptor's binding site, it prevents histamine from binding and initiating the aforementioned signaling cascade. This blockade of histamine-induced intracellular calcium release and PKC activation is the fundamental cellular mechanism by which this compound exerts its antihistaminic effects.
Elucidation of Anticholinergic and Muscarinic Receptor Modulation
In addition to its antihistaminic activity, this compound possesses notable anticholinergic properties, which stem from its ability to antagonize muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov This is a common characteristic of many first-generation antihistamines and contributes to some of their therapeutic effects and side effect profiles. nih.gov
Characterization of Muscarinic Receptor Antagonism
Similar to the situation with histamine H1 receptor data, specific quantitative binding data for this compound at muscarinic receptor subtypes (M1-M5) are scarce. However, data for its isomer, promethazine, indicate a moderate affinity for muscarinic acetylcholine receptors, with a reported Ki value of 22 nM. caymanchem.combiomol.com This affinity is lower than its affinity for the H1 receptor, suggesting that its primary activity is antihistaminic, with anticholinergic effects being a secondary but significant component of its pharmacological profile. The antagonism at muscarinic receptors is also competitive, meaning it blocks the binding of the endogenous neurotransmitter, acetylcholine. nih.gov
Functional Consequences of Anticholinergic Activity in Model Systems
The blockade of muscarinic receptors by an antagonist like this compound has several functional consequences that have been studied in various model systems. Muscarinic receptors are widely distributed throughout the body and are involved in regulating the activity of the parasympathetic nervous system, which controls "rest-and-digest" functions. nih.gov
In isolated tissue preparations, such as guinea pig ileum or bladder strips, the application of a muscarinic agonist like carbachol (B1668302) induces smooth muscle contraction. The anticholinergic activity of a compound can be quantified by its ability to inhibit these contractions. Studies on various anticholinergic drugs have shown a concentration-dependent inhibition of carbachol-induced smooth muscle contraction. nih.gov It is expected that this compound would demonstrate similar inhibitory effects in such in vitro models.
The functional consequences of this antagonism in vivo include a reduction in glandular secretions (e.g., salivary and bronchial), decreased gastrointestinal motility, and effects on the central nervous system. nih.gov The ability of first-generation antihistamines to cross the blood-brain barrier and antagonize central muscarinic receptors contributes to their sedative effects. nih.gov
Exploration of Other Receptor Interactions
The pharmacological profile of phenothiazines, including isopromethazine and its isomer promethazine, is often complex, involving interactions with multiple receptor systems beyond histamine and muscarinic receptors. drugbank.com While specific receptor screening data for this compound is not widely published, the profile of promethazine provides a strong indication of potential off-target activities.
Promethazine has been shown to interact with dopaminergic, serotonergic, and adrenergic receptors, generally as an antagonist. drugbank.com These interactions are typically of moderate to low affinity compared to its potent H1 receptor antagonism. For example, promethazine exhibits antagonist activity at dopamine (B1211576) D2 receptors, which is a characteristic of many phenothiazine (B1677639) derivatives and contributes to their antiemetic effects. nih.govemcrit.org It also shows affinity for alpha-adrenergic receptors, which can lead to vasodilation. nih.gov Furthermore, interactions with various serotonin (B10506) (5-HT) receptor subtypes have been reported for promethazine.
These additional receptor interactions are significant as they contribute to the broad pharmacological profile of phenothiazines and can explain some of their therapeutic uses and side effects. It is plausible that this compound shares a similar, though not identical, multi-receptor binding profile.
Alpha-Adrenergic Receptor Interaction Studies
The phenothiazine class of compounds is well-documented for its broad spectrum of pharmacological activity, which includes interactions with adrenergic receptors. if-pan.krakow.pliiarjournals.org These receptors, which are part of the sympathetic nervous system, are crucial in regulating a variety of physiological processes. Phenothiazine-type antipsychotics have been shown to inhibit both α1 and α2 adrenergic receptors. iiarjournals.org The interaction with α1-receptors is primarily associated with sympatholytic effects such as hypotension. iiarjournals.org
The general pattern of substrate recognition by adrenergic receptors involves a monoamine structure, which phenothiazines can mimic to some extent, allowing for their interaction. if-pan.krakow.plmdpi.com The lipophilic nature of the phenothiazine ring facilitates its penetration into lipid-rich environments like the central nervous system, where it can interact with various receptors. if-pan.krakow.pl The nature of the side chain at the N-10 position of the phenothiazine nucleus is a critical determinant of a compound's potency and receptor selectivity. The isomeric difference in this side chain between isopromethazine and promethazine is therefore expected to influence their respective affinities for alpha-adrenergic and other receptors.
Comparative Receptor Binding Profiles with Promethazine and Related Compounds
The pharmacological profile of phenothiazine derivatives is characterized by their ability to interact with a wide array of neurotransmitter receptors. iiarjournals.orgnih.gov This polypharmacology is responsible for their diverse therapeutic effects and side-effect profiles. To understand the specific actions of isopromethazine, it is instructive to compare its expected receptor binding profile with that of promethazine and other related phenothiazines like chlorpromazine (B137089).
Promethazine is a potent antagonist of the histamine H1 receptor, which is the primary basis for its antihistaminic effects. wikipedia.orgnih.gov It also demonstrates moderate antagonism at muscarinic acetylcholine receptors, contributing to its anticholinergic properties. wikipedia.orgnih.gov Furthermore, promethazine interacts with dopamine D2 receptors and serotonin 5-HT2A and 5-HT2C receptors, albeit with weak to moderate affinity. wikipedia.org Its activity at dopamine receptors is considered much weaker than that of typical antipsychotic phenothiazines. nih.gov
In contrast, a classic phenothiazine antipsychotic like chlorpromazine exhibits a strong blockade of dopamine D2 receptors, which is central to its antipsychotic efficacy. niscpr.res.in It also has a pronounced antagonistic effect at α1-adrenergic, histamine H1, and muscarinic M1 receptors. thecarlatreport.com
While comprehensive quantitative data for isopromethazine is scarce, its classification as an antihistamine and anticholinergic suggests a significant affinity for histamine H1 and muscarinic receptors, similar to promethazine. wikipedia.org The subtle structural variance between isopromethazine and promethazine likely modulates the affinity for these and other receptors, including the alpha-adrenergic and dopaminergic systems.
Below are interactive data tables summarizing the known receptor binding affinities for promethazine and the more potent phenothiazine antipsychotic, chlorpromazine, to provide a comparative context for the likely profile of this compound.
Table 1: Receptor Binding Profile of Promethazine This table is based on available scientific literature. Ki (nM) is a measure of binding affinity, where a lower value indicates a higher affinity.
| Receptor | Binding Affinity (Ki, nM) | Action |
|---|---|---|
| Histamine H1 | 1.4 wikipedia.org | Antagonist wikipedia.org |
| Muscarinic (mACh) | Moderate Affinity wikipedia.org | Antagonist wikipedia.org |
| Alpha-1 Adrenergic | Weak to Moderate Affinity wikipedia.org | Antagonist wikipedia.org |
| Dopamine D2 | Weak to Moderate Affinity wikipedia.org | Antagonist wikipedia.org |
| Serotonin 5-HT2A | Weak to Moderate Affinity wikipedia.org | Antagonist wikipedia.org |
Table 2: Comparative Receptor Blockade of Chlorpromazine This table illustrates the relative receptor blockade strength for chlorpromazine, a related phenothiazine.
| Receptor | Blockade Strength |
|---|---|
| Dopamine D2 | +++ thecarlatreport.com |
| Alpha-1 Adrenergic | ++++ thecarlatreport.com |
| Histamine H1 | ++++ thecarlatreport.com |
| Muscarinic M1 | +++ thecarlatreport.com |
(+ indicates weak binding affinity; ++++ indicates strong binding affinity)
Biological Activity and Preclinical Research Applications of Isopromethazine Hydrochloride
In Vitro Studies on Isopromethazine (B104278) Hydrochloride
In vitro research has been fundamental in characterizing the interaction of isopromethazine hydrochloride with cellular components and its subsequent effects on tissue responses. These studies provide a foundational understanding of its mechanism of action.
Cell-Based Assays for Receptor Activity and Signal Transduction
Cell-based assays are crucial for determining a compound's activity at specific receptors and its influence on intracellular signaling pathways. Isopromethazine is recognized for its potent antihistaminic properties, which are mediated through its action as a competitive antagonist at histamine (B1213489) H1 receptors. This antagonism blocks the receptor and prevents the binding of histamine, the endogenous agonist.
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins. Blockade of this receptor by isopromethazine disrupts the associated intracellular signal transduction pathways. While detailed quantitative binding data for isopromethazine is not extensively available, the profile of its isomer, promethazine (B1679618), shows very strong H1 antagonism. This is consistent with its primary use as an antihistamine. The cellular effects of this compound are a direct consequence of its blockade of G-protein coupled receptors (GPCRs), which disrupts their associated intracellular signal transduction pathways.
| Receptor Target | Primary Action | Signaling Pathway Implication |
| Histamine H1 Receptor | Competitive Antagonist | Inhibition of Gq/11-protein coupled pathway |
Tissue-Level Responses to this compound
Studies on isolated tissues provide insights into the physiological consequences of the receptor interactions observed in cell-based assays. For antihistaminic activity, the ability of isopromethazine to inhibit histamine-induced responses in tissues is a key area of investigation. This is often demonstrated in models such as the guinea pig ileum, where the compound's ability to counteract histamine-induced smooth muscle contraction can be quantified. While specific data for isopromethazine is limited, the well-established antihistaminic effects of the phenothiazine (B1677639) class suggest its potential to effectively mitigate histamine-mediated tissue responses.
In Vivo Investigations and Animal Models
In vivo studies are essential for evaluating the efficacy and pharmacological effects of a compound in a whole organism. Animal models provide a platform to investigate the therapeutic potential of this compound in various physiological and pathological conditions.
Efficacy in Allergic Reaction Models
The antihistaminic properties of this compound make it a candidate for investigation in animal models of allergic reactions. These models often involve sensitizing an animal to an allergen and then challenging it to elicit an allergic response. The ability of this compound to attenuate or prevent these reactions would provide evidence of its in vivo efficacy. While specific studies on isopromethazine in this context are not widely reported, its close structural relationship to promethazine, a compound used in animal models of allergic diseases, suggests its potential utility in such research. smolecule.com
Impact on Histamine-Induced Bronchoconstriction Studies
Histamine is a key mediator of bronchoconstriction in allergic asthma. frontiersin.orgmdpi.com Animal models of histamine-induced bronchoconstriction are therefore valuable for assessing the potential of antihistamines. nih.gov In these models, a bronchoconstrictor response is induced by administering histamine, and the ability of a test compound to inhibit this response is measured. Given its potent H1 receptor antagonism, this compound is expected to demonstrate protective effects in such models.
| Animal Model | Investigated Effect | Expected Outcome with this compound |
| Histamine-induced bronchoconstriction | Inhibition of airway narrowing | Attenuation of the bronchoconstrictor response |
Research in Neurological and Other Physiological Systems Relevant to its Antagonistic Properties
The phenothiazine class of compounds, including isopromethazine, is known to interact with various receptors in the central nervous system, which can lead to neurological side effects. Isopromethazine's antagonistic properties extend beyond histamine receptors. Like its isomer promethazine, it may also exhibit activity at dopamine (B1211576), muscarinic, and alpha-adrenergic receptors. nih.govdrugbank.com Research into these interactions is crucial for understanding the full pharmacological profile of the compound. Animal models can be used to investigate the potential sedative, antiemetic, and other central nervous system effects related to its receptor antagonism. smolecule.com For instance, the sedative properties of phenothiazines are often studied in animal models to assess their impact on sleep and wakefulness. smolecule.com
Comparative Biological Activity with Promethazine and Other Antihistamines
This compound, a derivative of phenothiazine, is a structural isomer of the well-known first-generation antihistamine, promethazine. This isomeric relationship is central to their distinct pharmacological activities. While both compounds share a common phenothiazine core, their comparative biological activities, particularly their antihistaminic efficacy and receptor selectivity, have been a subject of scientific investigation to understand the nuanced structure-activity relationships within this class of drugs.
Differential Antihistaminic Efficacy and Receptor Selectivity Studies
Preclinical research indicates that promethazine generally exhibits more potent antihistaminic activity than its isomer, isopromethazine. This difference in efficacy is primarily attributed to their varying affinities for the histamine H1 receptor. Promethazine is a strong antagonist of the H1 receptor, with reported high binding affinities. nih.govwikipedia.org Quantitative binding assays have determined the inhibition constant (Ki) for promethazine at the human H1 receptor to be approximately 0.98 to 1.4 nM, signifying a very strong affinity. nih.govwikipedia.orgnih.gov
In contrast, specific quantitative binding affinity data for isopromethazine at the H1 receptor is not widely available in publicly accessible literature. However, comparative pharmacological studies suggest that its affinity is lower than that of promethazine. This differential efficacy highlights how subtle changes in molecular structure can significantly impact a drug's primary biological target engagement.
Beyond the H1 receptor, the selectivity profiles of these isomers diverge. Promethazine is known to interact with a range of other neurotransmitter receptors, which contributes to its broad pharmacological effects. nih.govdrugbank.com It acts as a moderate antagonist at muscarinic acetylcholine (B1216132) receptors (mAChR), with a reported Ki value of 22 nM. nih.gov It also demonstrates weak to moderate antagonism at dopamine D2, alpha-1 adrenergic, and serotonin (B10506) (5-HT2A, 5-HT2C) receptors. nih.govwikipedia.org This multi-receptor activity profile is characteristic of many first-generation antihistamines. While comprehensive, quantitative receptor binding data for isopromethazine across this same panel of receptors is limited, its structural similarity suggests it would interact with a similar spectrum of targets, though likely with a different affinity profile.
Comparative Receptor Binding Affinities of Promethazine
| Receptor | Inhibition Constant (Ki, nM) |
|---|---|
| Histamine H1 | 0.98 - 1.4 nih.govwikipedia.orgnih.gov |
| Muscarinic Acetylcholine (mAChR) | 22 nih.gov |
| Dopamine D2 | Weak to Moderate Affinity nih.govwikipedia.org |
| Alpha-1 Adrenergic | Weak to Moderate Affinity nih.govwikipedia.org |
| Serotonin 5-HT2A | Weak to Moderate Affinity nih.govwikipedia.org |
Note: A lower Ki value indicates a stronger binding affinity. Quantitative data for this compound is not widely reported in public literature.
Analysis of Divergent Pharmacological Profiles of Positional Isomers
The differing biological activities of isopromethazine and promethazine are a classic example of the importance of positional isomerism in medicinal chemistry. Both molecules share the same chemical formula (C17H20N2S) and the core tricyclic phenothiazine structure. The critical distinction lies in the attachment point of the N,N-dimethylaminopropyl side chain to the nitrogen atom of the phenothiazine ring.
In promethazine, the side chain is an N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine, meaning the linkage to the amine group is on the second carbon of the propyl chain. In isopromethazine, the structure is N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, indicating a branched side chain where the phenothiazine nucleus is attached to the second carbon of the propane (B168953) chain, and the dimethylamino group is on the first carbon.
This seemingly minor shift in the side chain's geometry has profound implications for the molecule's three-dimensional shape and its ability to interact with receptor binding sites. The structure of the side chain is a critical determinant of activity in phenothiazine derivatives. nih.govslideshare.net The conformation of the side chain in promethazine is believed to allow for a more optimal fit into the histamine H1 receptor's binding pocket, leading to its higher antihistaminic potency. Conversely, the branched structure of isopromethazine's side chain likely introduces steric hindrance, reducing its binding affinity and, consequently, its efficacy as an antihistamine compared to its linear-chained isomer.
The study of such positional isomers is invaluable for preclinical research. It allows scientists to dissect the structure-activity relationships (SAR) of a drug class, providing crucial insights into how specific molecular modifications can fine-tune pharmacological activity. nih.gov By comparing the profiles of closely related compounds like isopromethazine and promethazine, researchers can better understand the molecular requirements for potent and selective receptor antagonism, which informs the design of new therapeutic agents.
Advanced Analytical Methodologies for Research and Quality Control of Isopromethazine Hydrochloride
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Isopromethazine (B104278) hydrochloride due to its high resolution and quantitative accuracy. The development of a robust HPLC method involves the careful selection and optimization of various parameters to achieve efficient separation from potential impurities and isomers.
The successful separation of Isopromethazine hydrochloride is contingent upon the meticulous optimization of chromatographic conditions, including the stationary phase, mobile phase, flow rate, and temperature.
Stationary Phase (Column): Reversed-phase columns are commonly employed for the analysis of phenothiazine (B1677639) compounds. orientjchem.org Columns such as C8 and C18 are frequently used. orientjchem.orgnih.gov For instance, a C8 (2) column (150 mm x 4.6 mm i.d., 3 µm particle size) has been successfully utilized. nih.gov Another effective stationary phase is the Symmetry Shield RP8 (4.6 mm x 150 mm, 5µ particle size), which has been shown to provide enhanced impurity separation and peak sharpness. orientjchem.org The choice of stationary phase is critical, especially for separating isomers. mtc-usa.com
Mobile Phase: The mobile phase composition significantly influences retention and selectivity. A common approach involves a mixture of an organic solvent and an aqueous buffer. A mobile phase consisting of acetonitrile (B52724) and 25mM phosphate (B84403) buffer (pH 7.0) in a 50:50 (v/v) ratio has been proven effective. nih.gov Other combinations include phosphate buffer (pH 3.6) mixed with methanol (B129727) in a 70:30 ratio. globalscientificjournal.com Gradient elution, where the mobile phase composition is changed during the run, can also be used to achieve better separation of related substances. orientjchem.org For example, a gradient system might start with a 70:30 ratio of aqueous buffer to an organic mixture (acetonitrile and methanol) and gradually change to a 35:65 ratio. orientjchem.org
Flow Rate and Temperature: A consistent flow rate is crucial for reproducible results, with 1.0 mL/min being a commonly used rate. orientjchem.orgnih.govglobalscientificjournal.com Column temperature is another important parameter, often maintained at 25°C to ensure stable retention times. orientjchem.org
| Parameter | Example Condition | Reference |
|---|---|---|
| Stationary Phase | Symmetry Shield RP8 (4.6 mm x 150 mm), 5µm | orientjchem.org |
| Mobile Phase | Acetonitrile-25mM phosphate buffer (pH 7.0), 50:50 (v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | orientjchem.org |
| Column Temperature | 25°C | orientjchem.org |
| Detection Wavelength | 249 nm or 254 nm | orientjchem.orgnih.gov |
Ultraviolet (UV) detection is a widely used, robust, and reliable method for the detection and quantification of this compound following HPLC separation. chromatographyonline.com
The principle relies on the analyte's ability to absorb light at specific wavelengths. chromatographyonline.com For this compound and its isomer promethazine (B1679618), detection is typically performed at wavelengths between 249 nm and 254 nm, which correspond to regions of high absorbance for the molecule. orientjchem.orgnih.govglobalscientificjournal.com Quantification is achieved by integrating the peak area of the analyte in the chromatogram. nih.gov A calibration curve is constructed by plotting the peak areas of standard solutions of known concentrations against their respective concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this linear regression model. chromatographyonline.com This method, when validated according to ICH guidelines for linearity, precision, and accuracy, provides a reliable means for quality control. nih.gov
A significant analytical challenge in the quality control of this compound is its separation from its structural isomer, promethazine. mtc-usa.com Standard reversed-phase HPLC columns, such as Phenyl Hydride, may fail to resolve these two compounds, resulting in their co-elution. mtc-usa.com
To achieve isomeric differentiation, columns with alternative selectivity mechanisms are required. A Cogent UDC-Cholesterol™ column has demonstrated success in this application. mtc-usa.com This type of column provides shape selectivity in addition to reversed-phase retention, allowing it to distinguish between the subtle structural differences of the isomers. mtc-usa.com By comparing the retention time of the analyte peak to that of a reference standard for Isopromethazine and its key isomers under identical chromatographic conditions, their presence and separation can be confirmed. This relative retention time analysis is critical for ensuring the identity and purity of the drug substance.
Spectroscopic Techniques in this compound Analysis
Spectroscopic techniques are invaluable for the qualitative and quantitative analysis of pharmaceutical compounds, offering rapid and non-destructive measurement.
UV-Visible spectroscopy is a simple, cost-effective, and widely accessible technique for the quantitative analysis of this compound in various solutions. ijpra.comechemcom.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. ijpra.com
To perform the analysis, a solution of the compound is scanned over a UV-wavelength range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). semanticscholar.org For promethazine hydrochloride, the λmax has been identified at approximately 248 nm or 251 nm, depending on the solvent used (e.g., distilled water or phosphate buffer). semanticscholar.orgsamipubco.com A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations at this λmax. semanticscholar.org The concentration of this compound in a sample solution can then be calculated from its absorbance value using the linear regression equation derived from the calibration curve. semanticscholar.org This method has been successfully validated for linearity over concentration ranges such as 0.5-15 µg/mL. samipubco.com Recovery studies, which determine the accuracy of the method, have shown values in the range of 98.7-103.6%, indicating high accuracy. semanticscholar.org
| Parameter | Finding | Reference |
|---|---|---|
| Maximum Wavelength (λmax) | ~248 nm in distilled water | echemcom.comsamipubco.com |
| Maximum Wavelength (λmax) | ~251 nm in phosphate buffer pH 7.4 | semanticscholar.org |
| Linearity Range | 0.5-15 µg/mL | samipubco.com |
| Accuracy (Recovery %) | 98.7-103.6% | semanticscholar.org |
Mass Spectrometry (MS) Applications in Complex Matrices
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of this compound in complex biological matrices such as plasma or animal tissues. nih.govmdpi.com This high selectivity is crucial as it minimizes interference from other components present in the sample. nih.govpharmafocusamerica.com
The analytical process typically begins with sample preparation to extract the analyte and remove interfering substances. semanticscholar.org A common procedure involves extraction with a solvent like 0.1% formic acid in acetonitrile, followed by a purification step using n-hexane. mdpi.comresearchgate.net After extraction, the sample is introduced into the LC-MS/MS system. Chromatographic separation is often performed on a C18 column. researchgate.net
Following separation, the analyte enters the mass spectrometer. Using positive ion electrospray ionization (ESI), the molecule is ionized. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized molecule) is selected and fragmented, and then a specific product ion is monitored. researchgate.net For promethazine, the precursor ion has a mass-to-charge ratio (m/z) of 285.2, and a characteristic product ion is monitored at m/z 86.2. researchgate.net This high specificity allows for accurate quantification even at very low concentrations, with limits of quantification reported as low as 0.1 µg/kg in swine tissue. mdpi.com The use of an isotopically labeled internal standard, such as deuterated promethazine (PMZ-d6), can further improve the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response. researchgate.net
LC-MS for Trace Analysis and Identification in Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for the trace analysis and unequivocal identification of this compound in complex biological samples such as plasma, urine, and tissues. uspnf.com Its high sensitivity and selectivity make it indispensable for pharmacokinetic studies, metabolism research, and forensic toxicology, where analytes are often present at picogram to nanogram levels. sigmaaldrich.com
The methodology involves coupling the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. The LC component separates Isopromethazine from other endogenous compounds in the biological matrix. Subsequently, the mass spectrometer provides definitive identification and quantification based on the compound's mass-to-charge ratio (m/z) and its fragmentation patterns.
A typical LC-MS/MS analysis for Isopromethazine, which is an isomer of Promethazine, would be conducted in the positive ion electrospray ionization (ESI+) mode. The analysis utilizes Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage mass filtering significantly reduces background noise and enhances detection limits.
Since Isopromethazine and Promethazine are isomers, they share the same molecular weight and thus the same precursor ion. The precursor ion for this compound in positive ion mode would be [M+H]⁺ at an m/z of 285.2. sigmaaldrich.com Upon fragmentation in the collision cell of the mass spectrometer, characteristic product ions are formed. For the closely related Promethazine, key product ions include m/z 198.1 and m/z 86.2. sigmaaldrich.com These fragments are instrumental in confirming the molecule's identity and enabling precise quantification, even in the presence of co-eluting substances.
Sample preparation is a critical preceding step to ensure reliable results and protect the analytical instrumentation. Common techniques for biological fluids include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), which effectively remove interfering substances like proteins and phospholipids. sigmaaldrich.com The validated methods demonstrate high accuracy and precision, with limits of quantification (LOQ) often reaching sub-nanogram per milliliter levels (e.g., 0.1 to 0.5 µg/kg in tissues), which is essential for detailed pharmacokinetic profiling. sigmaaldrich.comnih.gov
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 285.2 |
| Product Ion (Q3) for Quantification | m/z 86.2 |
| Product Ion (Q3) for Confirmation | m/z 198.1 |
| Collision Energy (CE) | Compound-specific optimization required |
| Limit of Quantification (LOQ) | Typically ≤ 0.5 µg/kg in biological tissues |
Research into Regulatory Analytical Standards and Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory authorities worldwide. This compound is primarily regulated as a process-related impurity of Promethazine hydrochloride. Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods to ensure its levels are controlled within acceptable limits.
Pharmacopoeial Monitoring and Impurity Limit Determination
Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), have established monographs for Promethazine hydrochloride that address the control of related substances. pharmaffiliates.comsynzeal.comuspnf.com In these official texts, Isopromethazine is designated as "Promethazine Impurity B" or "Promethazine Related Compound B". www.gov.brpharmacompass.comlgcstandards.com
The pharmacopoeial method for impurity profiling typically employs a gradient reversed-phase HPLC method with UV detection (commonly at 254 nm). cymitquimica.com The method is designed to achieve adequate resolution between the main Promethazine peak and the peaks of all specified impurities, including Isopromethazine. cymitquimica.com The USP monograph for Promethazine Hydrochloride Oral Solution, for instance, requires a resolution of not less than 5.0 between the Promethazine and Promethazine Related Compound B peaks to ensure accurate quantification. cymitquimica.com
While Isopromethazine is recognized as a process impurity that must be monitored, its acceptance criteria can vary depending on the specific product (e.g., drug substance vs. finished dosage form). sigmaaldrich.comwww.gov.br For some dosage forms, it is listed for identification purposes, confirming the analytical procedure's ability to separate the two isomers. www.gov.br In other cases, specific limits are implied by comparing the impurity peak response to that of a qualified reference standard at a known concentration. The control strategy ensures that the amount of this and other impurities is incompatible with poor pharmaceutical practice and does not compromise the safety and efficacy of the final drug product.
Development and Certification of this compound Reference Standards
The availability of high-purity chemical reference standards is a prerequisite for the accurate identification and quantification of pharmaceutical impurities. Regulatory bodies and pharmacopoeial authorities oversee a rigorous process for the establishment, certification, and distribution of these standards. cymitquimica.compharmaffiliates.com
This compound is available as a pharmacopoeial reference standard from organizations such as the BP, EP, and USP. pharmaffiliates.comuspnf.comresearchgate.net For example, the British Pharmacopoeia provides it under the catalogue number BP 778. These are considered primary standards, meaning they are of the highest achievable purity and have been thoroughly characterized to confirm their identity and strength. researchgate.net
The development and certification process for a pharmacopoeial reference standard involves several key stages:
Material Sourcing and Characterization : A batch of the impurity with the highest possible purity is synthesized or isolated. This material undergoes extensive characterization using a battery of analytical techniques, such as NMR, Mass Spectrometry, and elemental analysis, to unequivocally confirm its chemical structure. pharmaffiliates.com
Collaborative Laboratory Testing : Multiple independent laboratories, including those of the pharmacopoeial authority and often pharmaceutical manufacturers, test the candidate material. cymitquimica.compharmaffiliates.com This collaborative testing validates the analytical methods and establishes a consensus value for the purity and other critical properties of the standard.
Approval and Distribution : The data package is reviewed by an expert committee. cymitquimica.com Upon approval, the material is established as an official reference standard, and a leaflet or certificate of analysis is issued, detailing its proper use, storage conditions, and often its certified purity. synzeal.comresearchgate.net
The use of these certified this compound reference standards is mandatory for performing the "Related substances" tests described in the respective pharmacopoeial monographs, ensuring uniform and reliable quality control across the global pharmaceutical industry. pharmaffiliates.com
| Pharmacopoeia/Issuing Body | Designation | Catalogue Number (Example) |
|---|---|---|
| British Pharmacopoeia (BP) | This compound | BP 778 |
| European Pharmacopoeia (EP) | Promethazine Impurity B | - |
| United States Pharmacopeia (USP) | Promethazine Related Compound B | 1570029 |
Toxicological Research and Safety Profile Elucidation of Isopromethazine Hydrochloride
Preclinical Toxicology Assessments of Isopromethazine (B104278) Hydrochloride
Detailed preclinical toxicological assessments, including acute and sub-chronic studies in animal models, are fundamental to characterizing the safety profile of any chemical compound intended for or related to pharmaceutical use. However, specific and comprehensive studies detailing the in-vivo toxicity of isopromethazine hydrochloride are not extensively documented in publicly accessible scientific literature. Much of the understanding of its potential toxicity is inferred from the broader class of phenothiazines and its isomeric relationship with promethazine (B1679618).
Acute and Sub-chronic Toxicity Studies in Animal Models
Information regarding sub-chronic toxicity, which involves repeated exposure over a period of 28 to 90 days, is also scarce for this compound. Such studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). In the absence of specific studies, the toxicological profile of the parent compound class, phenothiazines, may offer some insights. Phenothiazines, as a group, are known to exert effects on the central nervous system, liver, and cardiovascular system with repeated administration.
A comparative study from 1953, "The pharmacological differentiation of promethazine hydrochloride (phenergan) from iso-promethazine hydrochloride," likely contains valuable comparative toxicological data, but its detailed findings are not widely available in contemporary databases. wikipedia.orgnih.govnih.govnih.gov
Evaluation of Organ-Specific Effects and Systemic Responses
Without dedicated animal studies, a definitive evaluation of organ-specific effects and systemic responses to this compound is challenging. Based on the toxicological profile of related phenothiazine (B1677639) derivatives, potential target organs could include the central nervous system (CNS), liver, and cardiovascular system. nih.gov
For its isomer, promethazine, overdose can lead to severe CNS depression, respiratory depression, and tachycardia. nih.gov Systemic effects of phenothiazines can also include extrapyramidal symptoms, orthostatic hypotension, and in rare cases, neuroleptic malignant syndrome. nih.gov While it is plausible that this compound could elicit a similar spectrum of toxic effects, the potency and specific nature of these effects may differ due to its structural isomerism. The difference in the side-chain structure between promethazine and isopromethazine could influence receptor binding affinities and metabolic pathways, leading to a unique toxicological profile.
Impurity-Related Toxicological Implications in Pharmaceutical Formulations
This compound is recognized as a related compound and impurity in promethazine pharmaceutical preparations. The control and toxicological assessment of such impurities are critical aspects of drug safety and quality assurance.
Impact of this compound Presence on Promethazine Formulation Safety and Efficacy
The presence of impurities in a drug product can potentially impact both its safety and efficacy. As a structural isomer of promethazine, this compound may have its own pharmacological and toxicological activities. These activities could theoretically alter the therapeutic effect or increase the adverse effect profile of the final promethazine formulation.
However, there is a lack of specific research that quantifies the toxicological impact of this compound at the levels it is typically found as an impurity in promethazine products. Pharmaceutical quality control standards set strict limits on the levels of known and unknown impurities to ensure that their presence does not pose a significant risk to patients. The establishment of these limits is ideally based on toxicological data for the specific impurity. Given the limited specific data for this compound, these limits may be based on general principles of impurity qualification for pharmaceuticals.
Research on Degradation Pathways and Potential Toxic Byproducts
Research into the degradation of promethazine has shown that it is susceptible to oxidation, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of products like promethazine sulfoxide (B87167). This process can be influenced by factors such as pH, light, and the presence of metal ions.
It is chemically plausible that this compound would follow similar degradation pathways due to the shared phenothiazine core structure. The primary degradation products would likely involve oxidation of the sulfur atom and potentially N-demethylation of the side chain. The toxicity of these potential degradation byproducts of this compound has not been specifically studied. Toxicological evaluation of degradation products is a key component of drug stability studies to ensure that the product remains safe throughout its shelf life.
Data Tables
Due to the lack of specific preclinical toxicology data for this compound in the public domain, a data table with research findings cannot be generated.
Emerging Research Directions and Interdisciplinary Applications of Isopromethazine Hydrochloride
Structure-Activity Relationship (SAR) Studies for Novel Phenothiazine (B1677639) Derivatives Based on Isopromethazine (B104278) Structure
The phenothiazine nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. The biological activity of phenothiazine derivatives is highly dependent on the chemical nature and arrangement of substituents at key positions, notably the N-10 position of the central ring and the C-2 position of the phenothiazine nucleus. Isopromethazine, being a structural isomer of the well-known drug promethazine (B1679618), offers a valuable chemical entity for comparative structure-activity relationship (SAR) studies. These investigations are crucial for understanding how subtle molecular modifications can significantly influence pharmacological activity.
The primary structural difference between isopromethazine and promethazine lies in the branching of the alkylamino side chain at the N-10 position. This seemingly minor alteration can affect the molecule's interaction with biological targets, leading to differences in potency, selectivity, and therapeutic effects. SAR studies on phenothiazine derivatives often involve the synthesis of a series of analogues with systematic modifications to the side chain and the tricyclic core. For instance, alterations in the length and branching of the alkyl chain, as well as the nature of the terminal amino group, can modulate the compound's antihistaminic, antipsychotic, and other activities.
Furthermore, the electron-rich phenothiazine ring is amenable to electrophilic substitution, allowing for the introduction of various functional groups onto the aromatic backbone. This reactivity enables the creation of diverse chemical libraries based on the isopromethazine scaffold, which can then be screened for a wide range of biological activities. By comparing the pharmacological profiles of these novel derivatives with that of isopromethazine and other related phenothiazines, researchers can elucidate the key structural features required for specific therapeutic effects. This iterative process of design, synthesis, and biological evaluation is fundamental to the rational development of new and improved phenothiazine-based drugs.
Investigations into Novel Therapeutic Applications Beyond Traditional Antihistamine Properties
While Isopromethazine hydrochloride is primarily classified as an antihistamine, the broader family of phenothiazines, including its isomer promethazine, has been investigated for a range of other therapeutic applications. This has spurred interest in exploring the potential of this compound in these areas.
Early research in the mid-20th century explored the potential of isopromethazine as an antipsychotic and a sedative. However, with the advent of newer and more effective medications with better safety profiles, its clinical use in these areas was not pursued extensively. Despite this, the structural similarity to other pharmacologically active phenothiazines suggests that this compound could be a candidate for drug repurposing or a lead compound for the development of new therapies.
Recent studies on promethazine have revealed potential neuroprotective effects. For instance, promethazine has been shown to protect against neurotoxicity in animal models of Huntington's disease and to exhibit protective effects in models of ischemic stroke. drugbank.com These findings suggest that the phenothiazine scaffold may possess inherent neuroprotective properties, warranting further investigation into whether this compound shares these capabilities.
Furthermore, the anticancer potential of various phenothiazine derivatives is an active area of research. Compounds like fluphenazine, perphenazine, and prochlorperazine (B1679090) have demonstrated the ability to inhibit the viability of different cancer cell lines in vitro. medchemexpress.com The proposed mechanisms for these anticancer effects include the induction of apoptosis, inhibition of cell proliferation, and effects on the cell cycle. medchemexpress.com Given that this compound shares the core phenothiazine structure, it is plausible that it or its derivatives could exhibit similar anticancer activities.
In the realm of infectious diseases, promethazine has been shown to possess antimicrobial and antibiofilm properties. nih.gov Research has indicated its effectiveness against various bacteria, and its ability to work synergistically with existing antibiotics. nih.gov This raises the possibility that this compound could also be explored for its potential as an antimicrobial agent, either alone or in combination with other drugs, to combat resistant pathogens.
Role in Drug Discovery and Development of Related Chemical Entities
The phenothiazine ring system is a classic example of a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. This versatility has made phenothiazine and its derivatives, including this compound, valuable starting points for drug discovery and development. The journey of phenothiazine chemistry from its origins as a synthetic dye to a revolutionary class of pharmaceuticals highlights the power of chemical modification in tuning biological activity. singlecare.com
The well-established synthetic pathways for phenothiazine derivatives allow for the systematic modification of the this compound structure. singlecare.com Medicinal chemists can alter the side chain at the N-10 position or introduce various substituents at the C-2 position of the phenothiazine ring to create a library of new compounds. singlecare.com These novel molecules can then be screened for a wide range of therapeutic activities, potentially leading to the discovery of new lead compounds for various diseases. A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for further chemical modifications to optimize its properties. nih.gov The Isopromethazine scaffold, therefore, serves as a valuable template in the iterative process of drug discovery, which involves designing, synthesizing, and testing new molecules to identify promising drug candidates.
Computational Chemistry and Molecular Modeling Approaches to Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern a drug's activity. For a compound like this compound, these in silico methods can predict its binding affinity to various biological targets and elucidate the nature of these interactions at an atomic level. While specific computational studies on this compound are not abundant, a wealth of research on the broader class of phenothiazine derivatives provides a strong framework for understanding its potential interactions.
Quantum chemical calculations , particularly Density Functional Theory (DFT), are frequently employed to analyze the electronic properties of phenothiazine derivatives. singlecare.comdrugs.com These calculations can determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions with a receptor. singlecare.com By understanding the electronic landscape of the this compound molecule, researchers can make more informed decisions about which structural modifications are likely to enhance its biological activity.
Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be used to model its interaction with various receptors, such as histamine (B1213489) H1 receptors, dopamine (B1211576) receptors, or acetylcholinesterase. researchgate.netufc.br These simulations can identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. This information is invaluable for designing new derivatives with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations take the static picture provided by molecular docking a step further by simulating the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations can provide insights into the stability of the predicted binding poses and reveal conformational changes in both the ligand and the receptor that may occur upon binding. nih.gov For this compound, MD simulations could help to validate docking results and provide a more realistic model of its interaction with biological targets in a physiological environment.
Table 1: Computational Methods in Phenothiazine Research
| Computational Method | Application in Phenothiazine Research | Potential Insights for this compound |
|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | Determination of electronic properties, reactivity prediction, and analysis of molecular orbitals. singlecare.comdrugs.com | Understanding the electronic structure and reactivity to guide the design of new derivatives. |
| Molecular Docking | Prediction of binding modes and affinities to various protein targets like acetylcholinesterase. researchgate.netufc.br | Identifying key interactions with target receptors to inform SAR studies. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-receptor complexes and analysis of conformational changes over time. researchgate.netnih.gov | Validating docking poses and providing a dynamic view of receptor interactions. |
Research on Synergistic Effects and Potential Drug Interactions in Complex Systems
The investigation of a compound's effects within a complex biological system extends beyond its primary mechanism of action to include its interactions with other therapeutic agents. For this compound, while direct research on its synergistic effects is limited, studies on its structural isomer, promethazine, and other phenothiazines provide valuable insights into potential areas of investigation.
A significant area of interest is the synergistic effect of phenothiazines with antimicrobial agents. Research has shown that promethazine can enhance the efficacy of antibiotics against various bacterial strains, including those that form biofilms. ufc.brnih.gov The proposed mechanism involves the disruption of the biofilm matrix by promethazine, which may facilitate the penetration of antibiotics. ufc.br Furthermore, some phenothiazines have been found to inhibit efflux pumps, which are a common mechanism of antibiotic resistance in bacteria. This suggests that this compound could potentially be explored as an adjuvant in antimicrobial therapy to combat resistant infections.
In the context of cancer therapy, the combination of phenothiazines with other anticancer drugs has shown promise. For example, the combined use of chlorpromazine (B137089) and tamoxifen (B1202) has been reported to produce synergistic anticancer effects. acs.org This raises the possibility that this compound or its derivatives could be investigated for their potential to enhance the efficacy of existing cancer treatments.
It is also crucial to consider the potential for adverse drug interactions. Phenothiazines, including promethazine, are known to potentiate the effects of central nervous system (CNS) depressants such as alcohol, benzodiazepines, opioids, and barbiturates. singlecare.comnih.gov This can lead to increased sedation and respiratory depression. singlecare.com Therefore, any potential therapeutic application of this compound would need to be carefully evaluated in the context of co-administered medications. Interactions with anticholinergic drugs are also possible, which could lead to an increase in side effects like dry mouth, blurred vision, and confusion. singlecare.com
Table 2: Potential Drug Interactions with Phenothiazine Derivatives
| Interacting Drug Class | Potential Effect | Clinical Consideration |
|---|---|---|
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased sedation and respiratory depression. singlecare.comnih.gov | Caution and potential dose reduction of the CNS depressant. |
| Anticholinergic Drugs | Increased risk of anticholinergic side effects (e.g., dry mouth, blurred vision). singlecare.com | Monitoring for additive anticholinergic effects. |
| Antipsychotics | Potential for increased CNS depression and other side effects. singlecare.com | Careful monitoring for additive effects and adverse reactions. |
Compound Names Mentioned in this Article
Chlorpromazine
Fluphenazine
Gentamycin
this compound
Perphenazine
Prochlorperazine
Promethazine
Tamoxifen
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying isopromethazine hydrochloride in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection. Reference relative retention times (e.g., this compound has a relative retention time of ~1.6 compared to promethazine hydrochloride) and response factors (e.g., 1.0 for isopromethazine) to distinguish it from impurities like promethazine sulfoxide (retention time ~0.13) or phenothiazine derivatives . Validate the method using parameters such as loss on drying (≤0.5%) and residue on ignition (≤0.10%) to confirm purity .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight containers in a well-ventilated, locked area at controlled room temperature (20–25°C). Avoid exposure to moisture, direct sunlight, and incompatible substances (e.g., strong oxidizing agents). Use desiccants to minimize hygroscopic degradation .
Q. What safety precautions are necessary when handling this compound to prevent occupational exposure?
- Methodological Answer : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Use fume hoods for powder handling to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Collect spills using non-reactive materials (e.g., glass scoops) and dispose via approved waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data when analyzing impurities in this compound samples?
- Methodological Answer : Cross-validate results using orthogonal techniques like mass spectrometry (MS) or thin-layer chromatography (TLC). For example, TLC can differentiate isopromethazine from phenothiazine derivatives by comparing spot intensities against reference standards. Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratios) to improve peak resolution in HPLC when co-elution occurs .
Q. What experimental design considerations are critical when assessing the degradation products of this compound under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (HCl), alkaline (NaOH), and neutral conditions at elevated temperatures (40–60°C). Monitor degradation kinetics using stability-indicating HPLC methods. Include control samples to distinguish thermal vs. pH-driven degradation. Quantify impurities against validated thresholds (e.g., ≤0.5% for isopromethazine-related compounds) .
Q. How should researchers validate an HPLC method for quantifying this compound and its related substances in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Specificity : Ensure baseline separation of all peaks (resolution ≥2.0).
- Linearity : Test over 80–120% of the target concentration (R² ≥0.99).
- Accuracy : Spike recovery studies (98–102%).
- Precision : Repeat intraday/interday analyses (%RSD ≤2.0%).
- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
